5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
The compound 5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione features a fused pyrrolo-triazole-dione core with two distinct aromatic substituents: a 3-chloro-4-methoxyphenyl group and a 3-methylbenzyl moiety. The chloro and methoxy substituents likely influence electronic properties and solubility, while the methylbenzyl group may contribute to lipophilicity and binding interactions.
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-4-3-5-12(8-11)10-23-17-16(21-22-23)18(25)24(19(17)26)13-6-7-15(27-2)14(20)9-13/h3-9,16-17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJDGUDIWWKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione , with CAS Number 1007930-06-4 , is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial and antitumor properties, supported by relevant studies and data.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN4O3 |
| Molecular Weight | 384.8 g/mol |
| Structure | Structure |
Antibacterial Activity
Research has indicated that triazole derivatives exhibit significant antibacterial properties. The compound may share similar characteristics due to its structural features. A study highlighted the effectiveness of various triazole derivatives against a range of bacterial strains, demonstrating minimum inhibitory concentration (MIC) values as low as for some derivatives .
- Mechanism of Action : Triazoles typically function by inhibiting DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication and transcription. This mechanism could be applicable to the compound under investigation.
Antitumor Activity
The antitumor potential of triazole derivatives has also been extensively studied. The National Cancer Institute conducted tests on various derivatives against multiple cancer cell lines, revealing promising results for compounds similar to the one discussed here .
- Case Studies :
- In Vitro Studies : In studies involving 60 different cancer cell lines, certain triazole derivatives demonstrated substantial cytotoxic effects. For instance, modifications in the molecular structure led to enhanced activity against breast cancer cells (MDA-MB-468) with IC50 values significantly lower than conventional chemotherapeutics .
- Comparative Analysis : The activity of the compound was compared with established anticancer agents like doxorubicin and cisplatin, showing comparable or superior efficacy in certain cases.
Additional Biological Activities
While the primary focus has been on antibacterial and antitumor activities, preliminary data suggests potential anti-inflammatory and antifungal properties as well. These findings warrant further investigation into the broader pharmacological profile of this compound.
Research Findings Summary
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s pyrrolo-triazole-dione core distinguishes it from other heterocyclic systems. Below is a comparative analysis of its structural analogs:
Key Observations :
Spectral and Analytical Data
Comparative spectral data highlight substituent effects on key peaks:
The chloro group in Compound 6h and the target compound would show similar C-Cl stretching (~700 cm⁻¹). The methoxy group in Compound 3s resonates near δ 3.7–3.8, consistent with the target’s OCH₃ signal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
